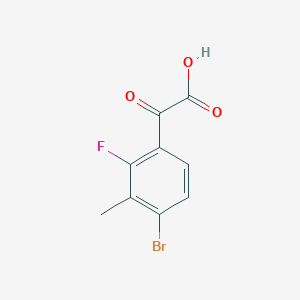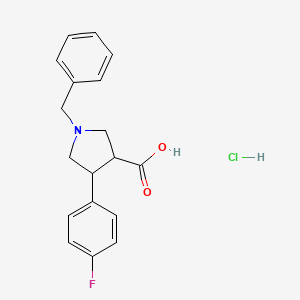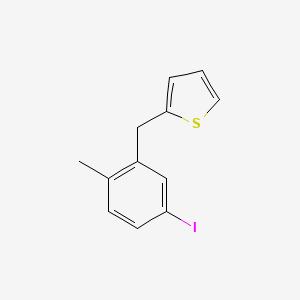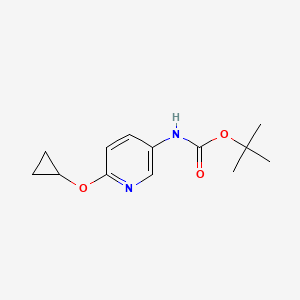
tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a cyclopropoxy group, and a pyridinyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate typically involves the reaction of 6-cyclopropoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Various substituted carbamates depending on the nucleophile used.
Hydrolysis: Corresponding amine and tert-butanol.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: In biological research, carbamates are often used to modify biomolecules, such as peptides and proteins, to study their structure and function. The stability of the tert-butyl group makes it useful in various biochemical assays.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates, particularly those that require selective protection and deprotection of amine groups during multi-step synthesis.
Mécanisme D'action
The mechanism by which tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group stabilizes the carbamate, preventing unwanted reactions at the amine site. Upon removal under acidic conditions, the amine is liberated, allowing further functionalization .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl (6-chloropyridin-3-yl)carbamate: Another derivative with a chloro substituent on the pyridine ring.
tert-Butyl (6-acetylpyridin-3-yl)carbamate: Features an acetyl group on the pyridine ring, offering different reactivity.
Uniqueness: tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate is unique due to the presence of the cyclopropoxy group, which can impart different steric and electronic properties compared to other similar carbamates. This can influence its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
tert-butyl N-(6-cyclopropyloxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-9-4-7-11(14-8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,15,16) |
Clé InChI |
NBFMYHZNQMZLIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


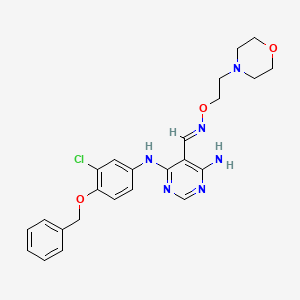
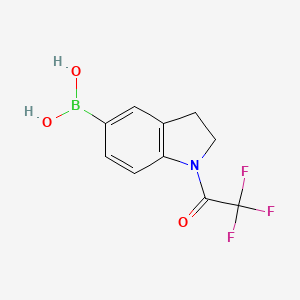
![9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline](/img/structure/B12969780.png)

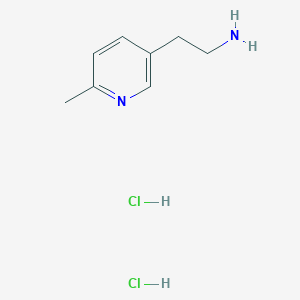
![2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B12969791.png)
![Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12969792.png)


